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Compound of Interest

1-(1,5-dimethyl-1H-pyrazol-4-
Compound Name:
yl)ethanone

Cat. No.: B1276737

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dimethyl-
Pyrazolyl Ethanone Derivatives

Introduction

Pyrazolyl ethanone derivatives, specifically those containing a dimethyl-pyrazole moiety,
represent a significant class of heterocyclic compounds in medicinal chemistry and drug
development. These scaffolds are recognized for their versatile biological activities, including
anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.[1][2][3][4] Their privileged
structure provides a robust framework for chemical modification, allowing for the fine-tuning of
physicochemical properties to enhance therapeutic potential. This guide provides a
comprehensive overview of the physical and chemical characteristics of various dimethyl-
pyrazolyl ethanone derivatives, focusing on quantitative data, experimental protocols, and
analytical workflows to support researchers and scientists in this field.

General Synthesis and Experimental Workflow

The synthesis of dimethyl-pyrazolyl ethanone derivatives typically involves the reaction of a
substituted pyrazole with an appropriate electrophile, or the cyclocondensation of a hydrazine
derivative with a -dicarbonyl compound.[2][4] A common route involves the N-alkylation of 3,5-
dimethylpyrazole with a substituted 2-halo-1-arylethanone. The resulting products can be
further modified, for instance, by converting the ketone to an oxime.
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The general workflow for synthesizing and characterizing these compounds follows a standard
procedure of synthesis, purification, and structural elucidation.

Synthesis

3,5-Dimethylpyrazole
+ Substituted Aryl Acyl Halide

N-Alkylation Reaction
(Base, Solvent)

Crude Product
(Dimethyl-Pyrazolyl Ethanone Derivative)

Purififation
\/

Column Chromatography

’*- (Silica Gel, Solvent Gradient) ——‘

Characterization

Y A4

Melting Point FTIR Spectroscopy Mass Spectrometry (HRMS) X({é‘ry S?,Zf;ﬂ‘;ﬂ[:.‘;?y

Pure Characterized Compound

Click to download full resolution via product page

Caption: General experimental workflow from synthesis to characterization.
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are
generalized protocols based on cited literature.

Synthesis of 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-
yl)ethanone Derivatives

This procedure describes the N-alkylation of 3,5-dimethylpyrazole.

o Preparation of Reagents: Dissolve 3,5-dimethylpyrazole in a suitable solvent such as
acetone.[5] Add a base, typically anhydrous potassium carbonate (K2COs), to the mixture.[5]

e Reaction: To the stirred suspension, add the appropriate substituted 2-bromo-1-arylethanone
derivative.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 14 hours),
monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

o Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[5]

« Purification: Purify the crude solid by column chromatography on silica gel, typically using a
solvent system like ethyl acetate/n-hexane to yield the pure ethanone derivative.[1][5]

Synthesis of Oxime Derivatives

This protocol outlines the conversion of the ethanone moiety to an oxime.

 Dissolution: Dissolve the synthesized 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
derivative (1.0 equivalent) in absolute ethanol.[1]

e Reaction: Add hydroxylamine hydrochloride and sodium hydroxide to the solution.[1]
o Reflux: Stir the mixture under reflux for a specified time (e.g., 1 hour).[1]

» Precipitation: After reflux, pour the reaction medium into ice water in a dropwise manner to
precipitate the product.[1]
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« |solation: Filter the formed precipitate, wash it with distilled water, and dry it to obtain the
oxime derivative.[1]

Analytical and Purification Methods

e Melting Point (m.p.): Melting points are determined using a capillary melting point apparatus
and are typically reported as uncorrected.[1]

e Spectroscopic Analysis:
o IR Spectra: Recorded on an FTIR spectrometer using KBr disks.[1][2]

o NMR Spectra: *H and 3C NMR spectra are recorded on spectrometers (e.g., 400 MHz) in
deuterated solvents like CDClsz or DMSO-ds, with chemical shifts (&) expressed in ppm
relative to an internal standard (TMS).[1][5]

e Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an
ESI (Electrospray lonization) source to confirm the elemental composition.[1]

o Chromatography: Purity is assessed using TLC on silica gel G plates.[2] Purification is
performed via column chromatography with silica gel (100-200 mesh).[1][5]

Physical Characteristics

The physical properties of these derivatives, such as melting point and appearance, are
fundamental for their identification and handling. The introduction of different aryl substituents
significantly influences these characteristics.
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Compound/ Molecular M.W. ( Melting
L. . Appearance Ref.
Derivative Formula g/mol) Point (°C)

1-(4-
chlorophenyl)
-2-(3,5-
dimethyl-1H-
pyrazol-1-

Ci3H13CIN20  248.71 108-109 White powder  [1]

yl)ethanone

2-(3,5-
dimethyl-1H-
pyrazol-1-
yl)-1-
phenylethano

C13H14N20 214.27 95-98 White powder  [1]

ne

2-(3,5-
dimethyl-1H-
pyrazol-1-
yh)-1-(p-
tolyl)ethanon

C14H16N20 228.29 83-85 White powder  [1]

e

2-(3,5-
dimethyl-1H-
pyrazol-1-
yl)-1-(4-
methoxyphen

C14H16N202 244.29 87-89 White powder  [1]

yl)ethanone

1-(2-

naphthyl)-2-

(3,5-dimethyl-  Ci7H1sN20 264.33 100-102 White powder  [1]
1H-pyrazol-1-

yl)ethanone

1-(4- Ci3H13BrN20  293.16 110-111 White powder  [1]
bromophenyl)
-2-(3,5-
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dimethyl-1H-
pyrazol-1-

yl)ethanone

1-(3,5-

Dimethyl-1-

phenyl-1H- C13H14N20 214.27 - Solid [6]
pyrazol-4-

yl)ethanone

1-(1,4-
Dimethyl-1H-

C7H10N20 138.17 - - [7]
pyrazol-3-

yl)ethanone

1-(4-((4-
chlorophenyl)
diazenyl)-3,5-
dimethyl-1H-
pyrazol-1-

C13H13CINaO  276.72 250-253 - [3]

yl)ethanone

Chemical and Spectroscopic Characteristics

Spectroscopic data provide detailed structural information, confirming the successful synthesis
and purity of the derivatives.

'H-NMR Spectroscopy

The proton NMR spectra of dimethyl-pyrazolyl ethanone derivatives show characteristic signals
that are diagnostic of the core structure.

» Pyrazole Methyl Protons (-CHs): Two distinct singlets are typically observed between & 1.98-
2.44 ppm, corresponding to the two methyl groups at positions 3 and 5 of the pyrazole ring.

[1]

¢ Pyrazole Methine Proton (=CH-): A sharp singlet for the proton at position 4 of the pyrazole
ring appears in the range of & 5.67-6.29 ppm.[1][2]
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o Methylene Protons (-CHz-): The protons of the methylene bridge connecting the pyrazole

ring and the ethanone group resonate as a singlet between 6 4.96-6.10 ppm.[1]

e Aromatic Protons (Ar-H): A complex multiplet corresponding to the protons of the aryl

substituent is observed in the aromatic region, typically between & 6.8-8.1 ppm.[1]

Compound/ Pyrazole - Pyrazole
L. -CHz- (ppm)  Ar-H (ppm) Ref.
Derivative CHs (ppm) =CH- (ppm)
1-(4-
chlorophenyl
pheny) 7.43-7.53
-2-(3,5- 2.17 (s), 2.25
_ 5.92 (s) 5.42 (s) (m), 7.98- [1]
dimethyl-1H- (s)
7.86 (m)
pyrazol-1-
yl)ethanone
2-(3,5-
dimethyl-1H-
7.39-7.70
pyrazol-1- 2.17 (s), 2.29
5.92 (s) 5.46 (s) (m), 7.89- [1]
yh-1- (s)
8.04 (m)
phenylethano
ne
2-(3,5-
dimethyl-1H-
7.24-7.39
pyrazol-1- 2.29 (s), 2.44
6.21 (s) 6.10 (s) (m), 7.98- [1]
yh)-1-(p- (s)
7.87 (m)
tolyl)ethanon
e
1-(2-
naphthyl)-2-
_ 2.25 (s), 2.41 7.42-8.05
(3,5-dimethyl- 6.29 (s) 6.15 (s) [1]
(s) (m), 8.67 ()
1H-pyrazol-1-
yl)ethanone

B3C-NMR Spectroscopy

The 13C-NMR spectra provide further confirmation of the carbon skeleton.
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» Pyrazole Methyl Carbons (-CHs): Signals appear in the upfield region, typically around & 10-
14 ppm.[1]

e Methylene Carbon (-CHz-): The signal for the methylene carbon is found around & 53-56
ppm.[1]

e Pyrazole Ring Carbons: The C4 carbon (=CH) resonates around 6 105-108 ppm, while the
substituted C3 and C5 carbons appear further downfield (& ~140-150 ppm).[1]

o Ketone Carbonyl Carbon (C=0): The carbonyl carbon gives a characteristic signal in the
highly deshielded region of & 187-193 ppm.[1]

o Aromatic Carbons: Signals for the aryl ring carbons are observed between 6 114-140 ppm.

[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify key functional groups, while mass spectrometry confirms the
molecular weight and formula.
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HRMS (ESI) HRMS (ESI)
[M+H]+ [M+H]* Ref.
(Calculated) (Found)

Compound/De IR (KBr,cm™)
rivative Highlights

1-(4-
chlorophenyl)-2-
(3,5-dimethyl-1H-
pyrazol-1-

249.0750 249.0000 [1]

yl)ethanone

2-(3,5-dimethyl-
1H-pyrazol-1-
yl)-1-
phenylethanone

- 215.1140 215.0000 [1]

2-(3,5-dimethyl-
1H-pyrazol-1-
y1)-1-(p-
tolyl)ethanone

- 229.1296 228.0000 [1]

2-(3,5-dimethyl-

1H-pyrazol-1-

yl)-1-(4- - 245.1245 245.1000 [1]
methoxyphenyl)e

thanone

1-(2-naphthyl)-2-
(3,5-dimethyl-1H-

- 265.1296 265.2000 [1]
pyrazol-1-

yl)ethanone

1-(4-((4-

chlorophenyl)dia
phenyl) 1685 (C=0),

1500 (C=N), 810 - - (3]
(C-Cl)

zenyl)-3,5-
dimethyl-1H-
pyrazol-1-

yl)ethanone
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Diclofenac-3,5-
3440 (NH), 1680

dimethyl
(C=0), 1522 - - [2]
pyrazole
. (C=N)
derivative (3a)
X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray crystallography is the definitive
method. While data for dimethyl-pyrazolyl ethanone derivatives are not abundant in the initial
search, studies on closely related pyrazole-pyrazoline hybrids demonstrate its application.[8]
The analysis provides precise data on bond lengths, bond angles, and crystal packing, which
are invaluable for understanding intermolecular interactions and guiding drug design.

Cryst Spac

come :'yste coy A B ch) A B() ¥ Ref
m P

Pyrazo

le Triclini b1 9.348( 9.793( 16.366 87.493 87.318 84.676 ]

derivat ¢ 2) 2) 4) (6) (6) (6)

ive 4

Pyrazo

le-

pyrazo  Monoc 21545 7.3813 22.776 101.09

) o P21/n [8]

line linic 5(17) (7 6(19) 2(8)

derivat

ive 5a

Logical Relationships in Derivative Synthesis

The synthesis of a library of derivatives often follows a logical progression where a central
intermediate is first prepared and then diversified by reacting it with various building blocks.
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Aryl Building Blocks Final Derivatives

4-Methoxyphenyl Derivative
Core Intermediate

4-Chlorophenyl Halide 2-(3,5-dimethyl-1H-pyrazol-1-yl) 4-Chlorophenyl Derivative

-1-ethanone
p-Tolyl Derivative
Phenyl Halide Phenyl Derivative

4-Methoxyphenyl Halide

Vel T~

p-Tolyl Halide

Click to download full resolution via product page

Caption: Logical relationship in the synthesis of a derivative library.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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